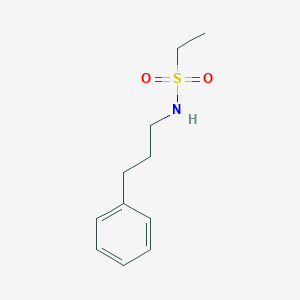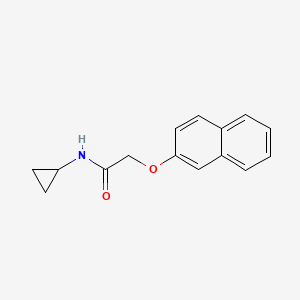
N-cyclopropyl-2-(naphthalen-2-yloxy)acetamide
Overview
Description
N-cyclopropyl-2-(naphthalen-2-yloxy)acetamide is an organic compound with the molecular formula C15H15NO2 It is characterized by the presence of a cyclopropyl group attached to an acetamide moiety, which is further linked to a naphthalen-2-yloxy group
Scientific Research Applications
N-cyclopropyl-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
Target of Action
N-cyclopropyl-2-(2-naphthyloxy)acetamide, also known as SMR000142521, primarily targets cyclin-A2 and cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, and are essential for cell proliferation.
Mode of Action
This could result in the disruption of cell cycle progression, thereby affecting cell proliferation .
Biochemical Pathways
The biochemical pathways affected by SMR000142521 are likely related to cell cycle regulation. By targeting cyclin-A2 and cyclin-dependent kinase 2, the compound could disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest or apoptosis .
Result of Action
The molecular and cellular effects of SMR000142521’s action are likely related to its potential ability to disrupt cell cycle progression. This could result in a decrease in cell proliferation, which could have therapeutic implications in conditions characterized by abnormal cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(naphthalen-2-yloxy)acetamide typically involves the reaction of cyclopropylamine with 2-(naphthalen-2-yloxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives, depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-2-yloxy)acetamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
N-cyclopropyl-2-(2-naphthyloxy)acetamide: Similar structure but with a different substitution pattern on the naphthalene ring.
Uniqueness
N-cyclopropyl-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of both the cyclopropyl and naphthalen-2-yloxy groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclopropyl-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(16-13-6-7-13)10-18-14-8-5-11-3-1-2-4-12(11)9-14/h1-5,8-9,13H,6-7,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMZRUNGMPHSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


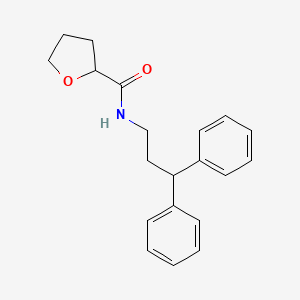
![2-(3-chlorophenoxy)-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide](/img/structure/B4027749.png)
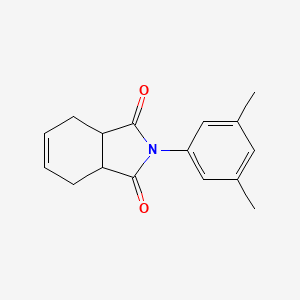
![N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B4027766.png)
![3-[(3-Chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4027767.png)
![N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]carbamothioylamino]phenyl]pentanamide](/img/structure/B4027772.png)
![2-(5-chlorothiophen-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide](/img/structure/B4027778.png)
![4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE](/img/structure/B4027782.png)
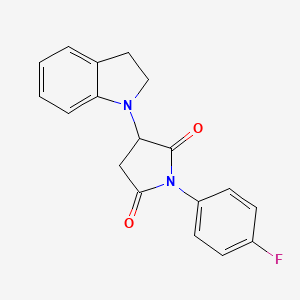
![7-(cyclohexylmethyl)-2-[3-(2-thienyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4027793.png)
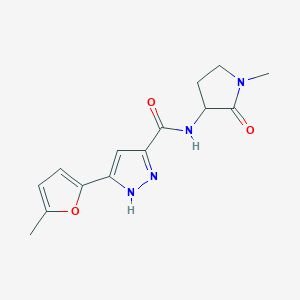
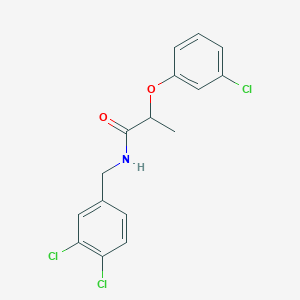
![1-(2-chloro-4-nitrophenyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4027830.png)
